![molecular formula C12H7ClF3NO3S B1391417 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride CAS No. 1210732-06-1](/img/structure/B1391417.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride” is represented by the formula C12H7ClF3NO3S .Chemical Reactions Analysis
The reactivity of electron-rich and strongly deactivated pyrimidin-2 (1 H)-ones had no effect on the O-alkylation reaction . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2 (1 H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom, which is part of the trifluoromethyl group in “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride”, contribute to its biological activities . Fluorine has the largest electronegativity (3.98) and a van der Waals radius of 1.47 Å .Scientific Research Applications
Synthesis and Material Development
Synthesis of Pyridine and Fused Pyridine Derivatives : The compound has been used in the synthesis of various pyridine derivatives, which are key components in many pharmaceuticals and natural products. This includes the development of isoquinoline and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).
Development of NIR-OLEDs : In organic light-emitting diodes (OLEDs), the compound is involved in the creation of cyclometallated platinum(II) complexes. These complexes exhibit unique properties, including efficient triplet luminescence and emission in the near-infrared region, which is crucial for the development of advanced OLEDs (Rossi et al., 2011).
Formation of Trifluoromethyl-substituted Pyridines : It's used in the chemical transformation of iodopyridines to trifluoromethyl pyridines. This is an important process in organic synthesis, providing access to a range of fluorinated pyridine compounds (Cottet & Schlosser, 2002).
Chemical and Biological Research
Characterization and Pharmacological Evaluation : The compound is crucial in the synthesis and characterization of new pyridine analogs. These analogs have been screened for various biological activities, including antibacterial properties (Patel & Patel, 2012).
Synthesis of Bifunctional Oligo-α-aminopyridines : Used in the synthesis of complex oligo-α-aminopyridine ligands and their copper(II) complexes. These compounds have potential applications in coordination chemistry and metal-organic frameworks (Hasan et al., 2003).
Molecular Docking and Antimicrobial Activity : It plays a role in the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds are examined for antimicrobial and antioxidant activities, contributing to the development of new pharmaceutical agents (Flefel et al., 2018).
Advanced Material Applications
Optically Active Poly(amide–imide)s Synthesis : The compound is utilized in the synthesis of optically active poly(amide–imide)s. These materials have significant applications in advanced material sciences, particularly in the creation of novel polymers with unique optical properties (Mallakpour et al., 2001).
Proton-induced Molecular Switches in Ru Complexes : In the design of proton-induced molecular switches, the compound is used to synthesize dinuclear Ru complexes. These complexes can change their properties in response to external stimuli like pH changes, which is crucial in the field of molecular electronics (Haga et al., 2003).
Metal-Organic Framework Structures : The compound is involved in forming 2D and 3D metal-organic frameworks (MOFs), which are pivotal in material chemistry for applications such as catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2004).
Future Directions
properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-6-4-8(5-7-9)20-11-3-1-2-10(17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXZLMOGAFOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
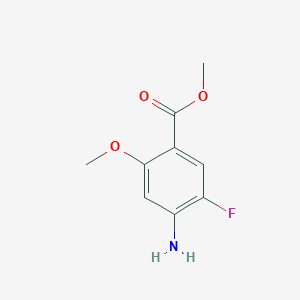
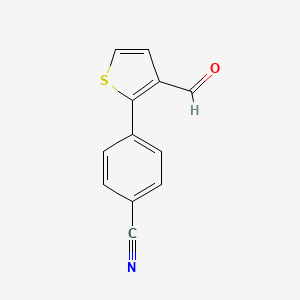
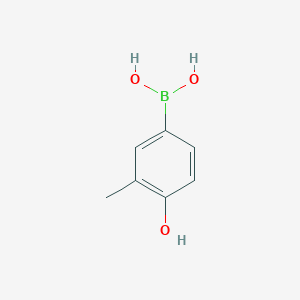
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)
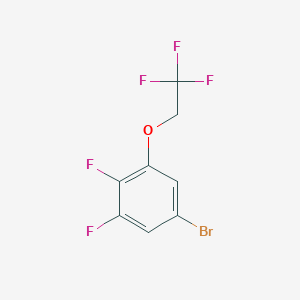
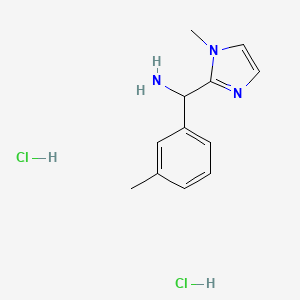
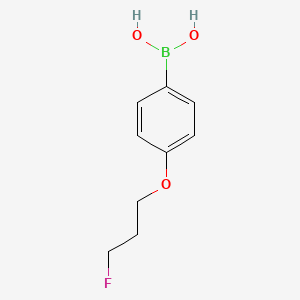
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)
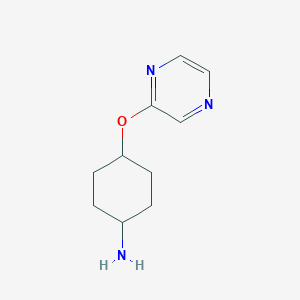
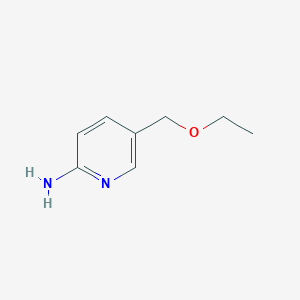
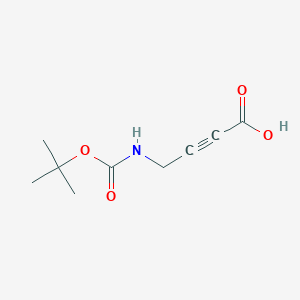
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)